4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid methyl ester
CAS No.:
Cat. No.: VC13293963
Molecular Formula: C11H9NO6
Molecular Weight: 251.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO6 |
|---|---|
| Molecular Weight | 251.19 g/mol |
| IUPAC Name | methyl (Z)-4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate |
| Standard InChI | InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3/b9-6- |
| Standard InChI Key | NCGPYGZQDNIHJP-TWGQIWQCSA-N |
| Isomeric SMILES | COC(=O)C(=O)/C=C(/C1=CC(=CC=C1)[N+](=O)[O-])\O |
| SMILES | COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |
| Canonical SMILES | COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |
Introduction
Chemical Identity and Structural Characteristics
4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid methyl ester (CAS: 151646-59-2) is a methyl ester derivative of the parent carboxylic acid, 4-hydroxy-4-(3-nitrophenyl)-2-oxo-but-3-enoic acid. Its molecular formula is C₁₁H₉NO₆, with a molar mass of 251.19 g/mol . The compound features a nitrophenyl group at the 4-position, a hydroxyl group, and a conjugated keto-enol system, which contributes to its reactivity and potential applications in organic synthesis.
Structural Analysis
The compound’s IUPAC name is methyl (Z)-4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate, reflecting its stereochemistry and functional groups . Key structural attributes include:
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A nitro group (-NO₂) at the 3-position of the phenyl ring, which enhances electrophilic properties.
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A methyl ester group (-COOCH₃) at the 1-position, influencing solubility and reactivity.
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A keto-enol tautomeric system at the 2-oxo-but-3-enoate moiety, enabling participation in conjugate addition reactions .
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉NO₆ | |
| Molar Mass | 251.19 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Likely polar organic solvents | |
| Hazard Classification | Xi (Irritant) |
Synthesis and Preparation
The synthesis of this compound typically involves esterification of the parent carboxylic acid. A reported method utilizes 4-hydroxy-4-(3-nitrophenyl)-2-oxo-but-3-enoic acid reacted with methanol in the presence of acid catalysts or enzymatic agents .
Key Synthetic Steps
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Esterification:
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Purification:
Table 2: Synthesis Conditions and Yields
Reactivity and Functional Group Transformations
The compound’s functional groups enable diverse reactivity:
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Nitro Group: Participates in reduction reactions to form amines, useful in pharmaceutical intermediates.
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Keto-Enol System: Undergoes conjugate additions with nucleophiles (e.g., amines, thiols) .
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Ester Group: Hydrolyzable to the carboxylic acid under acidic or basic conditions .
Applications in Pharmaceutical and Materials Science
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Quinoxaline Derivatives: Via condensation with o-phenylenediamine, yielding dihydroquinoxalin-2(1H)-ones with bioactive potential .
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Pyrazole Analogs: Reaction with hydrazines produces pyrazole rings, common in drug scaffolds .
Materials Science
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Polymer Synthesis: The nitro and ester groups facilitate cross-linking in epoxy resins.
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Coordination Chemistry: The keto-enol system can chelate metal ions, useful in catalysis.
Comparison with Related Compounds
Table 3: Structurally Similar Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-(4-Hydroxy-3-nitrophenyl)acetic acid | C₈H₇NO₅ | Carboxylic acid instead of ester |
| Methyl 2-(4-methoxy-3-nitrophenyl)acetate | C₁₀H₁₁NO₅ | Methoxy substitution |
| 4-Hydroxycoumarin | C₉H₆O₃ | Lacks nitro group |
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